molecular formula C23H21NO2 B10766850 JWH-073 (Indole-d5) 4-hydroxybutyl CAS No. 2484976-96-5

JWH-073 (Indole-d5) 4-hydroxybutyl

Cat. No.: B10766850
CAS No.: 2484976-96-5
M. Wt: 348.4 g/mol
InChI Key: FIBVDFAPDNJBNI-HXXXRZHPSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for JWH 073 N-(4-hydroxybutyl) metabolite-d5 are not readily available in the literature.
    • it is typically synthesized using deuterated precursors and labeled with stable isotopes (such as deuterium) for use as an internal standard in analytical techniques like GC-MS or LC-MS.
  • Chemical Reactions Analysis

      JWH 073 N-(4-hydroxybutyl) metabolite-d5: likely undergoes various reactions, including oxidation, reduction, and substitution.

    • Common reagents and conditions for these reactions are not explicitly documented, but they would involve standard organic chemistry methodologies.
    • The major products formed would depend on the specific reaction and the position of deuterium labeling.
  • Scientific Research Applications

      JWH 073 N-(4-hydroxybutyl) metabolite-d5: serves as an essential tool in cannabinoid research.

    • It aids in quantification studies, especially when analyzing the parent compound JWH 073 and its metabolites in biological samples.
    • Researchers use it to understand the pharmacokinetics, metabolism, and distribution of synthetic cannabinoids.
  • Mechanism of Action

    • The exact mechanism of action for JWH 073 N-(4-hydroxybutyl) metabolite-d5 is not explicitly described.
    • it likely interacts with the CB1 receptor, affecting endocannabinoid signaling pathways.
    • Further studies are needed to elucidate its precise molecular targets and downstream effects.
  • Comparison with Similar Compounds

      JWH 073 N-(4-hydroxybutyl) metabolite-d5: is unique due to its deuterium labeling, which allows precise quantification.

    • Similar compounds include JWH 015 , JWH 018 , and other synthetic cannabinoids.
    • the deuterated form distinguishes it from non-labeled metabolites.

    Biological Activity

    JWH-073, a synthetic cannabinoid derived from the aminoalkylindole family, has garnered significant attention for its biological activity, particularly its interaction with cannabinoid receptors and its psychoactive effects. This article delves into the pharmacological profile, metabolic pathways, and behavioral implications of JWH-073, supported by data tables and relevant research findings.

    Chemical Structure and Properties

    JWH-073 is characterized by its unique chemical structure, which influences its binding affinity to cannabinoid receptors. It is known to be a selective agonist of the central cannabinoid (CB1) receptor, with a binding affinity (Ki) ranging from 8.9 nM to 12.9 nM for CB1 and 38 nM for CB2 receptors, indicating a higher selectivity towards CB1 .

    Binding Affinity

    The binding affinity of JWH-073 to cannabinoid receptors is significantly higher than that of Δ9-tetrahydrocannabinol (THC), making it a potent synthetic cannabinoid. The following table summarizes the binding affinities:

    Compound CB1 Ki (nM) CB2 Ki (nM) CB1:CB2 Ratio
    JWH-0738.9 - 12.9380.23
    Δ9-THC~30~50-

    Metabolic Pathways

    JWH-073 undergoes extensive metabolism in vivo, primarily through hydroxylation of the alkyl side chain and the indole ring. The primary metabolite identified is JWH-073 N-(4-hydroxybutyl), which retains significant activity at CB1 receptors .

    In Vivo Studies

    Research has demonstrated that JWH-073 produces effects similar to those of THC, including hypothermia, analgesia, and altered motor functions. A study conducted on male CD-1 mice showed that acute administration of JWH-073 at doses of 1 mg/kg resulted in significant alterations in sensorimotor responses and memory functions . The following table summarizes key behavioral effects observed:

    Effect Duration Percentage Change
    Decreased motor activityUp to 25 min~48%
    Altered visual responsesUp to 105 min~38%
    Impaired memory functionUp to 24 hours~33%

    Case Studies and Clinical Implications

    Reports have indicated that JWH-073 is often included in synthetic cannabis products marketed as "herbal blends." Users have experienced severe side effects such as agitation, hallucinations, and cognitive impairments . Notably, cases of intoxication have led to emergency medical interventions due to the compound's potent psychoactive properties.

    Clinical Observations

    A notable case study highlighted the acute effects of JWH-073 on a patient who exhibited severe agitation and confusion after consumption. The patient's symptoms were consistent with those observed in animal studies, emphasizing the compound's potential risks .

    Properties

    CAS No.

    2484976-96-5

    Molecular Formula

    C23H21NO2

    Molecular Weight

    348.4 g/mol

    IUPAC Name

    naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(4-hydroxybutyl)indol-3-yl]methanone

    InChI

    InChI=1S/C23H21NO2/c25-15-6-5-14-24-16-21(19-11-3-4-13-22(19)24)23(26)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16,25H,5-6,14-15H2/i3D,4D,11D,13D,16D

    InChI Key

    FIBVDFAPDNJBNI-HXXXRZHPSA-N

    Isomeric SMILES

    [2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCO)[2H])C(=O)C3=CC=CC4=CC=CC=C43)[2H])[2H]

    Canonical SMILES

    C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCO

    Origin of Product

    United States

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